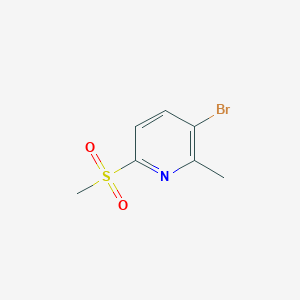![molecular formula C12H15ClN2O B2525146 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline CAS No. 893615-75-3](/img/structure/B2525146.png)
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is a chemical compound with the molecular formula C12H15ClN2O . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline involves several steps. The specific methods and conditions for the synthesis can vary, but typically involve the use of a catalyst and specific reaction conditions . More detailed information about the synthesis process can be found in the referenced materials .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is defined by its InChI code: 1S/C12H15ClN2O/c13-11-8-9 (14)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 . This code provides a unique representation of the molecule’s structure .Chemical Reactions Analysis
The specific chemical reactions involving 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline can vary depending on the context. For example, it may undergo different reactions when used in the synthesis of other compounds . More detailed information about these reactions can be found in the referenced materials .Physical And Chemical Properties Analysis
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline has a molecular weight of 238.72 . More detailed information about its physical and chemical properties can be found in the referenced materials .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” is a chemical compound with the CAS Number: 893615-75-3 and a molecular weight of 238.72 . It is commonly used in the synthesis of various pharmaceuticals .
Piperidine Derivatives
Piperidines, including “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, is an important task of modern organic chemistry .
Antimicrobial Activity
Some piperazine chrome-2-one derivatives, which could potentially include “3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline”, have shown antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Modulation of Aliphatic Chain
“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” can be used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .
Synthesis of New Isatin Derivatives
“3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline” can be used in the synthesis of new isatin derivatives as broad-spectrum antiviral agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-amino-2-chlorophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYGVWLNBSALEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)



![N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2525078.png)



![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
